molecular formula C20H20F2N6O B11302145 1-(3,5-Difluorophenyl)-3-(4-((2-(ethylamino)-6-methylpyrimidin-4-yl)amino)phenyl)urea

1-(3,5-Difluorophenyl)-3-(4-((2-(ethylamino)-6-methylpyrimidin-4-yl)amino)phenyl)urea

Cat. No.: B11302145
M. Wt: 398.4 g/mol
InChI Key: CYIQMXFGZLRTJS-UHFFFAOYSA-N
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Description

3-(3,5-DIFLUOROPHENYL)-1-(4-{[2-(ETHYLAMINO)-6-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)UREA is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of fluorinated phenyl groups and a pyrimidine moiety, making it an interesting subject for research in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-DIFLUOROPHENYL)-1-(4-{[2-(ETHYLAMINO)-6-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)UREA typically involves multiple steps, starting with the preparation of the fluorinated phenyl and pyrimidine intermediates. Common synthetic routes include:

    Nitration and Reduction: The initial step often involves the nitration of a suitable phenyl precursor, followed by reduction to introduce the amino group.

    Fluorination: Introduction of fluorine atoms is achieved through electrophilic fluorination reactions using reagents like Selectfluor.

    Coupling Reactions: The final step involves coupling the fluorinated phenyl and pyrimidine intermediates using urea derivatives under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-DIFLUOROPHENYL)-1-(4-{[2-(ETHYLAMINO)-6-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)UREA undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the fluorinated phenyl ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds.

Scientific Research Applications

3-(3,5-DIFLUOROPHENYL)-1-(4-{[2-(ETHYLAMINO)-6-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)UREA has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(3,5-DIFLUOROPHENYL)-1-(4-{[2-(ETHYLAMINO)-6-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)UREA involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,5-Difluorophenyl)urea
  • 1-(4-{[2-(Ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)urea

Uniqueness

3-(3,5-DIFLUOROPHENYL)-1-(4-{[2-(ETHYLAMINO)-6-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)UREA stands out due to its unique combination of fluorinated phenyl and pyrimidine moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H20F2N6O

Molecular Weight

398.4 g/mol

IUPAC Name

1-(3,5-difluorophenyl)-3-[4-[[2-(ethylamino)-6-methylpyrimidin-4-yl]amino]phenyl]urea

InChI

InChI=1S/C20H20F2N6O/c1-3-23-19-24-12(2)8-18(28-19)25-15-4-6-16(7-5-15)26-20(29)27-17-10-13(21)9-14(22)11-17/h4-11H,3H2,1-2H3,(H2,26,27,29)(H2,23,24,25,28)

InChI Key

CYIQMXFGZLRTJS-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=CC(=N1)NC2=CC=C(C=C2)NC(=O)NC3=CC(=CC(=C3)F)F)C

Origin of Product

United States

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